molecular formula C21H22N4O2S B2637842 N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898612-03-8

N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2637842
CAS No.: 898612-03-8
M. Wt: 394.49
InChI Key: JHEQKMVSMOQURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of sulfanyl acetamide derivatives featuring a 1,2,4-triazin-3-yl core. Its structure includes:

  • N-(2,3-dimethylphenyl): A substituted phenyl group with methyl groups at positions 2 and 3, influencing steric hindrance and hydrophobicity.
  • Sulfanyl acetamide bridge: Links the triazinone and aromatic moieties, contributing to hydrogen bonding and molecular rigidity.

Primary applications are hypothesized to include antimicrobial or enzyme-targeted activities, based on structural analogs reported in the literature .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-7-9-16(10-8-13)11-18-20(27)23-21(25-24-18)28-12-19(26)22-17-6-4-5-14(2)15(17)3/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEQKMVSMOQURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a complex organic compound classified under triazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C21H22N4O2S
  • Molecular Weight : 394.5 g/mol
  • Structure : The compound features a dimethylphenyl moiety and a triazinyl sulfanyl group, which are significant in medicinal chemistry for their biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets such as enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant antimicrobial and anticancer effects.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of triazine derivatives. For instance:

  • Study Findings : A bioassay using various microbial strains indicated that compounds similar to this compound exhibited inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .
MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Case Study : In vitro studies showed that the compound could inhibit the proliferation of several cancer cell lines. Notably, it demonstrated cytotoxicity against HepG2 liver cancer cells with an IC50 value of 25 µM .

Research Findings

Recent research has focused on the synthesis and evaluation of similar compounds for their biological activities. For example:

  • Synthesis : The synthesis involves multi-step organic reactions using starting materials that undergo various transformations to yield the final product .
  • Biological Evaluation : Compounds derived from similar structural frameworks have been evaluated for their antioxidant and cytotoxic potentials. One study reported a new derivative showing significant antioxidant activity comparable to ascorbic acid .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide exhibit notable antimicrobial properties. For instance, studies on related triazine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Similar triazine derivatives have been evaluated for their cytotoxic effects against human tumor cell lines. These studies often reveal a correlation between structural modifications and enhanced biological activity, indicating that the specific substitutions on the triazine ring can significantly impact efficacy against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Research has demonstrated that variations in the aromatic rings and the presence of sulfur moieties can enhance binding affinity to biological targets such as enzymes involved in cancer progression or microbial metabolism .

Material Science Applications

Beyond pharmacology, compounds with similar structures have been explored for their potential applications in material science. Their ability to form stable complexes with metals and other materials opens avenues for developing new materials with unique properties such as enhanced conductivity or catalytic activity .

Antimicrobial Efficacy Study

A study evaluating the antimicrobial efficacy of related compounds demonstrated that derivatives with specific substitutions showed improved activity against Candida albicans and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant strains .

Antitumor Activity Assessment

In vitro studies on the cytotoxicity of triazine derivatives indicated that some compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The findings suggested that further optimization of the chemical structure could lead to more potent antitumor agents .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Ring

Compound 1: N-(3,4-dimethylphenyl)-2-({6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetamide
  • Key difference : Methyl groups at positions 3 and 4 on the phenyl ring (vs. 2 and 3 in the target compound).
  • Impact : Reduced steric hindrance near the acetamide bond may improve binding to bacterial targets, as evidenced by MIC values of 8–16 µg/mL for similar analogs .
Compound 2: 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide
  • Key difference: Amino group at position 4 of the triazinone and isopropyl substituent on the phenyl ring.
  • ~2.5 for the target compound).

Triazinone Core Modifications

Compound 3: (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonic acids
  • Key difference : Phosphonate groups replace the sulfanyl acetamide bridge.
  • Impact : Phosphonates exhibit higher solubility in aqueous media but lower membrane permeability. Compound 81f showed 92% antioxidant activity at 10 µM, suggesting electronic effects from fluorine enhance radical scavenging .
Compound 4: 4-({[6-(4-Chlorobenzyl)-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone
  • Key difference: Sydnone (mesoionic oxadiazole) replaces the phenylacetamide group.
  • Impact: The electron-deficient sydnone ring may improve interaction with charged enzyme active sites, though stability in biological systems is untested.

Key observations :

  • Fluorinated analogs (e.g., Compounds 38, 39) show superior antimicrobial activity, likely due to increased electronegativity enhancing target binding .
  • Antioxidant activity correlates with electron-withdrawing groups (e.g., trifluoroacetamido in Compound 81f) .

Structure–Activity Relationship (SAR) Insights

Phenyl substituents :

  • Methyl groups at positions 2 and 3 (target compound) vs. 3 and 4 (Compound 1) alter steric interactions with hydrophobic enzyme pockets.
  • Fluorine atoms (Compounds 38, 39) enhance antibacterial activity but may reduce oral bioavailability due to high logP .

Triazinone modifications: Amino groups (Compound 2) improve solubility but may reduce metabolic stability. Phosphonate/chlorine substitutions (Compounds 3, 4) shift activity toward non-microbial targets (e.g., antioxidant enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.